4-Cyano-2-methoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

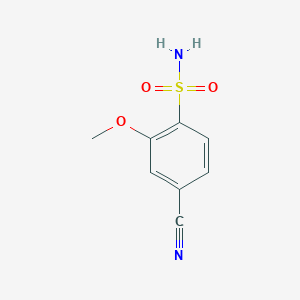

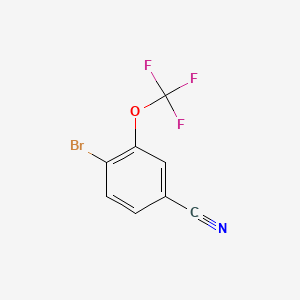

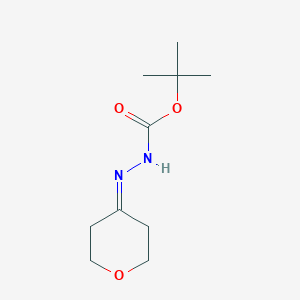

4-Cyano-2-methoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1261582-52-8. It has a molecular weight of 212.23 and its IUPAC name is 4-cyano-2-methoxybenzenesulfonamide .

Molecular Structure Analysis

The InChI code for 4-Cyano-2-methoxybenzene-1-sulfonamide is 1S/C8H8N2O3S/c1-13-7-4-6 (5-9)2-3-8 (7)14 (10,11)12/h2-4H,1H3, (H2,10,11,12) .Physical And Chemical Properties Analysis

4-Cyano-2-methoxybenzene-1-sulfonamide is a powder with a purity of 95%. It is stored at room temperature .Applications De Recherche Scientifique

Catalyst-Free Arylation of Sulfonamides

- Scientific Field: Pharmaceutical Sciences and Organic Synthesis .

- Application Summary: This research describes a novel arylation of sulfonamides with boronic acids to afford numerous diaryl sulfones .

- Methods of Application: The process involves a visible light-mediated N–S bond cleavage other than the typical transition-metal-catalyzed C(O)–N bond activation . This methodology represents the first catalyst-free protocol for the sulfonylation of boronic acids .

- Results: The method is characterized by its simple reaction conditions, good functional group tolerance, and high efficiency . Several successful examples for the late-stage functionalization of diverse sulfonamides indicate the high potential utility of this method in pharmaceutical science and organic synthesis .

Synthesis and Applications of Sodium Sulfinates

- Scientific Field: Organosulfur Chemistry .

- Application Summary: Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

- Methods of Application: An efficient iodine-triphenylphosphine-mediated direct thiolation of imidazo[1,2-a]pyridines with sodium sulfinates in DMF at 80 °C was developed .

- Results: A wide variety of 2-substituted imidazo[1,2-a]pyridines were explored with a number of sodium aryl and alkylsulfinates to provide a diverse range of 3-imidazo[1,2-a]pyridine-derived thioethers in moderate to high yields .

Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae

- Scientific Field: Microbiology and Drug Development .

- Application Summary: This research focuses on the development of sulfonamides as inhibitors of carbonic anhydrases expressed in Vibrio cholerae . The goal is to reduce the expression of cholera toxin, which could be achieved through the inhibition of these enzymes .

- Methods of Application: The researchers designed and synthesized new benzenesulfonamides based on their knowledge of the Vibrio cholerae carbonic anhydrase catalytic site .

- Results: They identified new potent inhibitors, some of which displayed high affinity toward a specific class of these enzymes . One compound, (S)-N-(1-oxo-1-((4-sulfamoylbenzyl)amino)propan-2-yl)furan-2-carboxamide, was found to be a more active and selective inhibitor compared to previously reported inhibitors .

Sulfonamide Synthesis by Alkylation or Arylation

- Scientific Field: Organic Chemistry .

- Application Summary: This research describes various methods for the synthesis of sulfonamides by alkylation or arylation .

- Methods of Application: Several methods are described, including the use of trimethyl phosphate and Ca(OH)2 for a mild and efficient heteroatom methylation , and the use of a manganese(I) PNP pincer precatalyst for N-alkylation of sulfonamides with alcohols .

- Results: These methods have been found to be efficient and versatile, allowing for the synthesis of a wide range of sulfonamides .

Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae

- Scientific Field: Microbiology and Drug Development .

- Application Summary: This research focuses on the development of sulfonamides as inhibitors of carbonic anhydrases expressed in Vibrio cholerae . The goal is to reduce the expression of cholera toxin, which could be achieved through the inhibition of these enzymes .

- Methods of Application: The researchers designed and synthesized new benzenesulfonamides based on their knowledge of the Vibrio cholerae carbonic anhydrase catalytic site .

- Results: They identified new potent inhibitors, some of them displayed high affinity toward VchCAγ class, for which few inhibitors are currently reported in literature . The best interesting VchCAγ inhibitor (S)-N-(1-oxo-1-((4-sulfamoylbenzyl) amino)propan-2-yl)furan-2-carboxamide (40) resulted more ac-tive and selective inhibitor when compared with acetazolamide (AAZ) as well as previously reported VchCA inhibitors .

Sulfonamide Synthesis by Alkylation or Arylation

- Scientific Field: Organic Chemistry .

- Application Summary: This research describes various methods for the synthesis of sulfonamides by alkylation or arylation .

- Methods of Application: Several methods are described, including the use of trimethyl phosphate and Ca(OH)2 for a mild and efficient heteroatom methylation , and the use of a manganese(I) PNP pincer precatalyst for N-alkylation of sulfonamides with alcohols .

- Results: These methods have been found to be efficient and versatile, allowing for the synthesis of a wide range of sulfonamides .

Safety And Hazards

The safety information for 4-Cyano-2-methoxybenzene-1-sulfonamide includes several hazard statements: H302, H312, H315, H319, H332, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-cyano-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-13-7-4-6(5-9)2-3-8(7)14(10,11)12/h2-4H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSRSWSGPLOVEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-2-methoxybenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375423.png)

![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)